molecular formula C7H11N3O2 B3154703 Methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate CAS No. 78208-56-7

Methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B3154703
CAS No.: 78208-56-7
M. Wt: 169.18 g/mol
InChI Key: PUTMXTILUKFDHK-UHFFFAOYSA-N
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Description

Methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative supplied For Research Use Only. This compound features a carboxylate ester and an amino group on its heterocyclic ring, making it a valuable scaffold for synthesizing more complex molecules in medicinal and organic chemistry . Pyrazole derivatives are recognized for their wide spectrum of biological activities and are frequently explored as core structures in developing new pharmaceuticals and agrochemicals . The pyrazole core is a privileged structure in medicinal chemistry and is found in compounds with demonstrated biological profiles, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities . Its structural motif is present in several commercially available drugs . The presence of multiple functional groups on this pyrazole scaffold allows for diverse chemical modifications, facilitating its use in creating libraries of compounds for biological screening and structure-activity relationship (SAR) studies . Researchers utilize such building blocks in the synthesis of novel ligands with potential applications in catalysis and materials science . The mechanism of action for pyrazole derivatives is highly dependent on the final synthesized compound and its specific molecular target . This product is intended for research purposes by qualified laboratory personnel and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-2,5-dimethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-5(8)6(7(11)12-3)10(2)9-4/h8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTMXTILUKFDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78208-56-7
Record name methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate
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Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several fields:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that lead to new derivatives with potential applications.

Biology

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding. This property is crucial for developing therapeutic agents targeting specific biochemical pathways.

Medicine

  • Therapeutic Potential : Studies have explored its anti-inflammatory and anticancer properties. For instance, derivatives of this compound have shown enhanced activity in modulating inflammatory responses, making them candidates for treating conditions characterized by excessive inflammation.

Industry

  • Agrochemicals and Pharmaceuticals : The compound is utilized in the production of agrochemicals and pharmaceuticals due to its biological activities and ability to act as an intermediate in various chemical reactions.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that derivatives of methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate exhibited significant anti-inflammatory effects in vitro. These compounds were tested against pro-inflammatory cytokines and showed a marked reduction in their levels.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of cyclooxygenase (COX) enzymes revealed that this compound effectively reduced enzyme activity in a dose-dependent manner. This inhibition suggests potential therapeutic applications in pain management and inflammation-related disorders.

Mechanism of Action

The mechanism of action of methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
  • Molecular formula : C₉H₁₄N₃O₂.
  • Key differences: The ester group is ethyl instead of methyl, and the amino group is at position 5 rather than 3.
Methyl 4-amino-1H-pyrazole-5-carboxylate
  • CAS : 360056-45-5.
  • Key differences : Lacks methyl groups at positions 1 and 3.

Substituent Variations in Pyrazole Derivatives

Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
  • Molecular formula : C₆H₈ClN₃O₄S.
  • Key differences: A sulfamoyl group replaces the amino group at position 5, and a chlorine atom is introduced at position 3.
  • Impact : The sulfamoyl group enhances hydrogen-bonding capacity, which could improve binding affinity in enzyme inhibition studies .
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate
  • Molecular formula : C₁₀H₁₁ClN₆O₂.
  • Key differences : Incorporates a 6-chloropyridazine ring at position 1.
  • Impact : The chlorinated heterocycle may confer enhanced antimicrobial or antiparasitic activity .
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid
  • Synthesis : Derived from hydrolysis of ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate.
  • Key differences : A carboxylic acid replaces the ester group.
  • Impact : The free carboxylic acid enables salt formation, improving aqueous solubility for pharmaceutical formulations .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Reference
Methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate C₈H₁₂N₃O₂ 4-NH₂, 1/3-CH₃, 5-COOCH₃ Intermediate in drug synthesis
Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate C₉H₁₄N₃O₂ 5-NH₂, 1/3-CH₃, 4-COOCH₂CH₃ Higher lipophilicity
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate C₆H₈ClN₃O₄S 3-Cl, 5-SO₂NH₂, 4-COOCH₃ Enzyme inhibition studies
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid C₁₇H₁₄N₂O₂ 4-COOH, 1/3-C₆H₅, 5-CH₃ Improved solubility for formulations

Biological Activity

Methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a pyrazole ring with an amino group and a carboxylate moiety, which are crucial for its biological activity. The synthesis typically involves multi-step reactions starting from simple pyrazole derivatives. For example, a method includes reacting 4-bromo-1-methyl-3-n-propylpyrazole with ammonia in an alcoholic medium to yield the target compound efficiently.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Compounds similar to methyl 4-amino-1,3-dimethyl-1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds can induce apoptosis and enhance caspase activity, which are critical pathways in cancer cell death .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
  • Antiviral and Antimicrobial Properties : Methyl 4-amino-1,3-dimethyl-1H-pyrazole derivatives have demonstrated antiviral activity against several viruses and possess antimicrobial properties against bacteria and fungi .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The compound interacts with multiple biological targets, leading to alterations in signaling pathways that affect cell proliferation and survival.
  • Apoptosis Induction : It has been observed that this compound can activate apoptotic pathways in cancer cells, leading to programmed cell death. This is often assessed through caspase activation assays .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

  • Breast Cancer Study : A study evaluated the effects of various pyrazole derivatives on MDA-MB-231 cells, revealing significant cytotoxicity and apoptosis induction at micromolar concentrations. The combination of these compounds with doxorubicin showed a synergistic effect, enhancing therapeutic outcomes against resistant cancer subtypes .
  • Inflammatory Models : Research demonstrated that pyrazole derivatives could significantly reduce inflammation markers in animal models of arthritis and colitis, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other pyrazole derivatives:

Compound Anticancer Activity Anti-inflammatory Activity Antiviral Activity Antimicrobial Activity
This compoundHighModerateModerateHigh
4-Amino-1-methyl-3-propyl-1H-pyrazoleModerateHighLowModerate
5-Amino-1-methyl-1H-pyrazoleLowModerateHighHigh

Q & A

Q. Optimization strategies :

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in derivative synthesis .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures facilitate hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts, ensuring >95% purity .

Basic: What spectroscopic techniques are employed to characterize this compound, and what key spectral signatures should researchers anticipate?

Answer:

  • ¹H/¹³C NMR :
    • Methyl groups : Singlets at δ ~3.2 ppm (N–CH₃) and δ ~3.8 ppm (O–CH₃) .
    • Pyrazole protons : Doublets in δ 6.5–7.5 ppm for aromatic protons.
  • IR spectroscopy :
    • NH₂ stretch : Broad peak at ~3400 cm⁻¹.
    • C=O ester : Strong absorption at ~1700 cm⁻¹ .
  • Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 184.1 (C₇H₁₁N₃O₂) .

Advanced: How can crystallographic tools like SHELX and Mercury resolve structural ambiguities in pyrazole derivatives?

Answer:

  • SHELX :
    • Structure refinement : SHELXL refines atomic coordinates against high-resolution X-ray data, resolving disorder in methyl groups or rotational isomers .
    • Twinned data : SHELXL’s twin-law correction handles pseudo-merohedral twinning common in pyrazole crystals .
  • Mercury :
    • Packing analysis : Visualizes π-stacking interactions (3.5–4.0 Å) between pyrazole rings and hydrogen-bond networks (N–H···O=C) .
    • Void mapping : Identifies solvent-accessible regions (e.g., ~5% void volume in methyl-substituted derivatives) .

Advanced: How do substituent effects (e.g., methyl vs. difluoromethyl groups) influence the biological activity of this compound?

Answer:

  • Methyl groups : Enhance lipophilicity (logP ~1.8), improving membrane permeability but reducing solubility .
  • Amino group : Critical for H-bond donor activity; replacing it with formyl (as in Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate) reduces antibacterial efficacy by ~40% .
  • Electron-withdrawing substituents : Difluoromethyl analogs (e.g., Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate) show 2× higher antifungal activity due to increased electrophilicity .

Advanced: How can researchers reconcile contradictory data in reported biological activities (e.g., anticancer vs. enzyme inhibition)?

Answer:

  • Assay variability :
    • Cell lines : IC₅₀ values vary between MCF-7 (breast cancer, IC₅₀ = 12 µM) and HEK-293 (non-cancerous, IC₅₀ > 100 µM) due to differential expression of target proteins .
    • Enzyme targets : COX-2 inhibition (Ki = 0.8 µM) correlates with anti-inflammatory activity, while weak HDAC inhibition (IC₅₀ = 50 µM) limits anticancer effects .
  • Structural analogs : Compare activity of this compound (moderate activity) with thiazole-fused derivatives (e.g., Methyl 5-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate, IC₅₀ = 5 µM) to identify critical pharmacophores .

Advanced: What methodologies are recommended for analyzing metabolic stability and degradation pathways?

Answer:

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (pH 7.4, 37°C); monitor parent compound depletion via LC-MS. Half-life <30 min indicates rapid Phase I oxidation .
    • Degradation products : Major metabolites include hydroxylated pyrazole (m/z 200.1) and demethylated carboxylic acid (m/z 156.1) .
  • Computational tools :
    • ADMET prediction : SwissADME estimates high gastrointestinal absorption (HIA >80%) but moderate CYP3A4 inhibition risk .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential dust formation (particle size <10 µm) .
  • Waste disposal : Neutralize with 10% NaOH before incineration to prevent environmental release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate

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